molecular formula C22H19BrN2O3S B381164 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 362490-92-4

5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No. B381164
CAS RN: 362490-92-4
M. Wt: 471.4g/mol
InChI Key: WDNSYHLHGAIJCK-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, also known as BPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPP is a pyrazole derivative that has shown promising results in various studies, making it an exciting area of research.

Scientific Research Applications

Synthesis of Benzothiophenes and Benzoselenophenes

This compound can be utilized in photoredox-catalyzed cascade annulations with sulfonyl chlorides to synthesize benzothiophenes and benzoselenophenes . These heterocyclic compounds are valuable in various fields such as organic electronics, pharmaceuticals, and materials science due to their unique chemical properties.

Development of Supramolecular Structures

The sulfonyl and phenyl groups present in the compound provide potential sites for hydrogen bonding and π-π interactions. This allows for the self-assembly into multiporphyrin hydrogen-bonding ‘polymers’ under different reaction conditions . Such structures are of interest in the creation of nanoscale devices and sensors.

properties

IUPAC Name

2-(benzenesulfonyl)-3-(4-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c1-28-19-13-9-16(10-14-19)21-15-22(17-7-11-18(23)12-8-17)25(24-21)29(26,27)20-5-3-2-4-6-20/h2-14,22H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNSYHLHGAIJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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